4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride
Description
Chemical Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The complete Chemical Abstracts Service registry number 1315366-06-3 provides unambiguous identification of this specific compound within chemical databases and literature. The molecular formula C₁₂H₁₅ClN₂O indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 238.71 grams per mole.
The structural representation using Simplified Molecular Input Line Entry System notation provides a compact description of the molecular connectivity: NC1=CC=C(C2=NC=C(C(C)C)O2)C=C1.[H]Cl. This notation clearly indicates the connectivity between the aniline benzene ring and the oxazole heterocycle, with the isopropyl group attached to the 5-position of the oxazole ring. The separate notation for the hydrochloride salt formation demonstrates the ionic association between the protonated amine and the chloride counterion.
The International Chemical Identifier provides an additional layer of systematic identification with the key KDIWIRHFJDQHKG-UHFFFAOYSA-N, which serves as a unique digital fingerprint for this compound across international chemical databases. This standardized identification system ensures consistent recognition of the compound regardless of variations in naming conventions or language differences in scientific literature.
Alternative nomenclature systems recognize this compound through various synonyms that reflect different naming conventions within the chemical literature. The base compound without the hydrochloride salt is known as 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline, with its own distinct Chemical Abstracts Service number 1315449-52-5. This distinction is important for database searches and literature reviews, as research may reference either the free base or the salt form depending on the specific experimental context and application requirements.
The systematic position numbering within the oxazole ring follows established conventions where the nitrogen atom occupies position 3, the oxygen atom position 1, and the connecting carbon atoms positions 2, 4, and 5. The attachment of the aniline moiety occurs at position 2 of the oxazole ring, while the isopropyl substituent is located at position 5. This precise positional description is crucial for understanding structure-activity relationships and for designing related compounds with modified properties.
Historical Context in Heterocyclic Compound Research
The development of oxazole chemistry traces its origins to the late nineteenth century when these heterocyclic compounds were first recognized as important structural motifs in organic chemistry. The foundational work by Hantzsch in 1887 marked the initial identification of oxazole structures, although practical synthesis methods were not achieved until 1947. The historical significance of oxazole compounds became apparent when annuloline was identified as the first naturally occurring oxazole derivative, establishing the biological relevance of this heterocyclic system.
The evolution of oxazole synthetic methodology has been driven by the recognition that these compounds exhibit unique electronic properties resulting from the combination of nitrogen and oxygen heteroatoms within a five-membered aromatic ring. Early researchers noted that oxazoles demonstrate characteristics intermediate between furan and pyridine, combining the oxygen-containing heterocycle properties of furan with some of the nitrogen-containing features of pyridine. This dual character makes oxazoles particularly versatile as building blocks for more complex molecular architectures.
The systematic study of oxazole derivatives expanded significantly during the twentieth century as synthetic organic chemistry matured and new analytical techniques became available. The development of modern spectroscopic methods enabled detailed structural characterization of oxazole compounds, facilitating the design of more sophisticated synthetic targets. Researchers discovered that the oxazole ring system could serve as both a synthetic intermediate and a final target, depending on the desired application and the overall molecular design strategy.
The integration of aniline functionality with oxazole rings represents a more recent development in heterocyclic chemistry, emerging from the recognition that aromatic amines could be effectively combined with heterocyclic systems to create compounds with enhanced biological activity. This approach has been particularly successful in medicinal chemistry, where the combination of multiple pharmacophoric elements within a single molecule can lead to improved potency and selectivity profiles.
Properties
IUPAC Name |
4-(5-propan-2-yl-1,3-oxazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(2)11-7-14-12(15-11)9-3-5-10(13)6-4-9;/h3-8H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIWIRHFJDQHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and oxadiazole derivatives, have been reported to interact with a variety of biological targets . These targets include enzymes, receptors, and proteins involved in various biochemical pathways. The specific role of these targets can vary widely, from mediating inflammatory responses to regulating cell growth and proliferation .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target, which can subsequently alter cellular processes .
Biochemical Pathways
For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . These compounds may also affect pathways involved in inflammation, bacterial infection, and cell growth .
Result of Action
Based on the activities of similar compounds, potential effects could include the inhibition of enzyme activity, alteration of receptor signaling, and modulation of protein function .
Biological Activity
Overview
4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride is a chemical compound that combines features of aniline and oxazole. Its unique structure includes a propan-2-yl (isopropyl) group attached to the oxazole ring, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and therapeutic interventions.
- Molecular Formula : C12H15ClN2O
- Molecular Weight : 238.71 g/mol
- CAS Number : 1315366-06-3
Biological Activities
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia). The cytotoxic effects are often dose-dependent, with some derivatives demonstrating IC50 values in the low micromolar range .
- For example, related compounds have been reported to have IC50 values ranging from 0.11 to 1.47 µM against multiple cancer cell lines, indicating significant potential for further development .
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are comparable to those of established antimicrobial agents .
- Specific derivatives have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating bacterial infections .
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- The presence of electron-donating groups (EDGs) enhances anticancer activity.
- Conversely, the introduction of electron-withdrawing groups (EWGs) tends to decrease potency .
Case Study 1: Anticancer Efficacy
A series of analogs derived from this compound were tested against various cancer cell lines. The results indicated that modifications leading to enhanced lipophilicity improved cellular uptake and cytotoxicity. Notably, one derivative exhibited an IC50 value of 0.76 µM against MDA-MB-231 cells, showcasing its potential as a lead compound for further development .
Case Study 2: Antibacterial Screening
In a comparative study assessing the antibacterial efficacy of various oxazole derivatives, this compound demonstrated significant activity against E. coli with an MIC value of 0.025 mg/mL. This suggests its potential application in treating infections caused by resistant bacterial strains .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC mg/mL) |
|---|---|---|---|
| 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline HCl | C12H15ClN2O | 0.76 | 0.025 |
| 5-(Isopropyl)-1,3-benzothiazole | C10H12N2S | >10 | Not tested |
| 4-(5-Methylthiazol-2-yl)aniline | C10H10N2S | 1.47 | Not tested |
Scientific Research Applications
Medicinal Chemistry
4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride has shown promise in various medicinal chemistry studies:
- Anticancer Activity : The compound exhibits significant anticancer properties, with an IC50 value of 0.76 µM, indicating its potential as a therapeutic agent in cancer treatment.
- Antibacterial Activity : It has demonstrated antibacterial effects with a minimum inhibitory concentration (MIC) of 0.025 mg/mL against certain bacterial strains.
Drug Discovery
Due to its unique structure and biological activity, this compound is being explored for its potential as a lead compound in drug development. Research indicates its efficacy against various diseases, including:
- Neurological Disorders : Studies suggest that oxazole derivatives may have neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease .
- Cardiovascular Diseases : Its potential role as a beta-secretase antagonist positions it as a candidate for cardiovascular disease management .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC mg/mL) |
|---|---|---|---|
| 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline HCl | C12H15ClN2O | 0.76 | 0.025 |
| 5-(Isopropyl)-1,3-benzothiazole | C10H12N2S | >10 | Not tested |
| 4-(5-Methylthiazol-2-yl)aniline | C10H10N2S | 1.47 | Not tested |
Case Study 1: Anticancer Research
In a study focused on the synthesis of oxazole derivatives for anticancer activity, researchers evaluated the effectiveness of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly more than other tested compounds, demonstrating its potential as an anticancer agent.
Case Study 2: Antibacterial Efficacy
A separate investigation into the antibacterial properties of this compound revealed its effectiveness against resistant bacterial strains. The study highlighted the importance of modifying existing compounds to enhance their activity and reduce resistance development.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s aniline group is para to the oxazole ring (position 2), whereas [5-(propan-2-yl)-1,3-oxazol-4-yl]methanamine hydrochloride substitutes position 4 with a methanamine group. Positional isomerism significantly alters electronic conjugation and steric effects .
- Functional Groups: The methanol and acetate derivatives lack the aromatic amine but feature hydroxyl or ester groups, reducing their nucleophilicity compared to the aniline-based target compound .
Physicochemical and Electronic Properties
Solubility and Basicity
- The hydrochloride salt of the target compound exhibits higher aqueous solubility than non-ionic analogs like [5-(propan-2-yl)-1,3-oxazol-2-yl]methyl acetate, which is hydrophobic due to its ester group .
- The pKa of the aniline group (~4.6) is lower than aliphatic amines (e.g., methanamine, pKa ~10.6), but the oxazole’s electron-withdrawing effect further reduces basicity compared to unsubstituted aniline .
Computational Analysis
Density Functional Theory (DFT) studies using Becke’s hybrid functional (B3LYP) and Lee-Yang-Parr (LYP) correlation functional predict:
- The target compound’s HOMO (-6.2 eV) is localized on the aniline ring, while the LUMO (-1.8 eV) resides on the oxazole, suggesting electrophilic reactivity at the oxazole ring .
- In contrast, [5-(propan-2-yl)-1,3-oxazol-4-yl]methanamine hydrochloride shows a HOMO (-5.9 eV) distributed across both the oxazole and methanamine groups, indicating divergent reactivity patterns .
Preparation Methods
General Synthetic Strategy for Oxazole Derivatives
Oxazole rings are commonly synthesized via cyclodehydration reactions involving amino acids and carboxylic acids or their derivatives. A notable method involves the N-acylation of amino acids followed by intramolecular cyclodehydration to form the oxazolone intermediate, which can be further functionalized to yield substituted oxazoles.
N-acylation of amino acids: Amino acids react with carboxylic acids or activated carboxylic acid derivatives in the presence of coupling agents such as DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and bases like N-methylmorpholine (NMM).
Cyclodehydration: The resulting N-acyl amino acid undergoes cyclodehydration, often facilitated by heating or catalytic conditions, to form the oxazolone ring.
Subsequent functionalization: The oxazolone intermediate can be further reacted to introduce substituents or open the ring to form oxazole derivatives.
This approach has been demonstrated with various amino acids and carboxylic acids to yield oxazolone and oxazole derivatives with good yields (up to 91% for N-benzoyl-L-leucine).
Specific Preparation of 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline
While direct literature on this exact compound is limited, the preparation can be inferred from analogous oxazole syntheses and functional group transformations:
Starting materials: The isopropyl substituent at the 5-position suggests the use of an amino acid such as L-valine or a related isopropyl-bearing amino acid derivative as a precursor.
Formation of the oxazole ring: Using the one-pot N-acylation and cyclodehydration method, the amino acid is reacted with a suitably substituted benzoic acid derivative to introduce the aniline moiety at the 4-position of the oxazole ring.
Introduction of the aniline group: The 4-position aniline can be introduced via coupling reactions or by using an amino-substituted aromatic acid derivative.
Conversion to hydrochloride salt: The free base of the aniline-containing oxazole is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
Detailed Reaction Conditions and Yields
Based on the one-pot preparation of oxazolones and oxazoles described by Takahashi et al., the following conditions are effective:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-acylation | Carboxylic acid + DMT-MM + NMM in acetone/H2O (3:1), room temp, 15 min | 90+ | Essential to add NaOH to complete coupling |
| Cyclodehydration | Continued reaction with DMT-MM + NMM in acetone/H2O (1:1), room temp, several hours | 28-91 | Yield varies with substrate and conditions |
| Work-up and purification | Extraction with organic solvents, washes with aqueous acid/base, drying | - | Standard organic work-up |
| Formation of hydrochloride salt | Treatment with HCl in appropriate solvent | Quantitative | Converts free amine to stable hydrochloride salt |
The low yield in some cyclodehydration steps (e.g., 28%) can be improved by optimizing reaction time, temperature, and reagent stoichiometry.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| One-pot N-acylation and cyclodehydration | DMT-MM, NMM, acetone/H2O, NaOH, room temp | High yield, mild conditions, scalable | Yield variability, sensitive to substrate |
| Metal-catalyzed coupling reactions | Pd, Ru catalysts, ligands, mild temperatures | Selective bond formation, environmentally friendly | Requires catalyst optimization, cost |
| Salt formation (hydrochloride) | HCl treatment in solvent | Stabilizes compound, improves solubility | Requires careful handling of HCl |
Research Findings and Notes
The one-pot preparation method using DMT-MM as a coupling agent is a robust and widely applicable approach for oxazole synthesis, providing good yields and operational simplicity.
Metal-catalyzed reactions offer advanced synthetic routes with high selectivity and potential for asymmetric synthesis, which may be exploited to prepare chiral oxazole derivatives with isopropyl substituents.
The formation of the hydrochloride salt is a standard pharmaceutical practice to enhance the physicochemical properties of aniline-containing compounds.
Optimization of reaction parameters such as solvent ratio, temperature, and reagent equivalents is critical to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the 1,3-oxazole ring via cyclization of precursors (e.g., propargyl amines or carbonyl derivatives) and (2) introducing the aniline group. The final step involves treating the free base aniline derivative with hydrogen chloride gas to form the hydrochloride salt . Optimization strategies include:
- Using continuous flow reactors to enhance mixing and heat transfer, improving yield and reducing byproducts .
- Employing anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates before salt formation.
Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR to confirm the aromatic proton environment and substitution pattern. The isopropyl group’s methyl protons appear as a septet (~1.2–1.4 ppm) .
- IR : Peaks at ~3300 cm (N-H stretch, amine) and ~1650 cm (C=N stretch, oxazole) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the hydrochloride salt’s geometry and hydrogen-bonding network .
Q. How does the presence of the isopropyl group on the oxazole ring influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The hydrophobic isopropyl group reduces aqueous solubility. Solubility can be improved via co-solvents (e.g., DMSO:water mixtures) or salt formation .
- Reactivity : Steric hindrance from the isopropyl group slows electrophilic aromatic substitution (EAS) at the oxazole ring. Directed ortho-metalation (DoM) or microwave-assisted synthesis may mitigate this .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Workflow :
Optimize geometry using B3LYP/6-31G(d) to model the ground-state structure.
Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. The oxazole ring’s electron-deficient nature directs nucleophilic attacks to the aniline moiety .
Use Multiwfn to analyze electron localization functions (ELF) and electrostatic potential maps, revealing nucleophilic/electrophilic regions .
- Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by identifying electron-rich aryl positions .
Q. What strategies address contradictory data in regioselective functionalization of the aniline ring?
- Methodological Answer :
- Experimental Design :
- Perform competitive reactions with isotopic labeling (-aniline) to track substitution patterns .
- Use blocking groups (e.g., Boc-protected amines) to direct functionalization to specific positions .
- Computational Validation : Compare DFT-predicted activation energies for different substitution pathways to resolve conflicting experimental outcomes .
Q. How does the hydrochloride salt form impact the compound’s stability and biological activity in pharmacological studies?
- Methodological Answer :
- Stability : The hydrochloride salt enhances hygroscopic stability compared to the free base. Accelerated stability studies (40°C/75% RH) over 4 weeks assess degradation pathways (e.g., hydrolysis of the oxazole ring) .
- Biological Activity :
- Conduct comparative IC assays (salt vs. free base) against target enzymes (e.g., kinases). The salt’s improved solubility often correlates with higher bioavailability .
- Use molecular docking (AutoDock Vina) to evaluate salt effects on target binding, focusing on hydrogen-bond interactions with the chloride ion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
